molecular formula C26H21BrNP B1597909 (4-Cyanobenzyl)(triphenyl)phosphonium bromide CAS No. 26104-68-7

(4-Cyanobenzyl)(triphenyl)phosphonium bromide

Cat. No.: B1597909
CAS No.: 26104-68-7
M. Wt: 458.3 g/mol
InChI Key: WPYOTRVXXHYEJK-UHFFFAOYSA-M
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Description

(4-Cyanobenzyl)(triphenyl)phosphonium bromide: is an organophosphorus compound with the molecular formula C26H21BrNP. It is characterized by the presence of a triphenylphosphonium group attached to a 4-cyanobenzyl moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Properties

IUPAC Name

(4-cyanophenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYOTRVXXHYEJK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380845
Record name (4-cyanobenzyl)(triphenyl)phosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26104-68-7
Record name (4-cyanobenzyl)(triphenyl)phosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-CYANOBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanobenzyl)(triphenyl)phosphonium bromide typically involves the reaction of triphenylphosphine with 4-cyanobenzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:

Ph3P+BrCH2C6H4CNPh3PCH2C6H4CN+Br\text{Ph}_3\text{P} + \text{BrCH}_2\text{C}_6\text{H}_4\text{CN} \rightarrow \text{Ph}_3\text{PCH}_2\text{C}_6\text{H}_4\text{CN}^+\text{Br}^- Ph3​P+BrCH2​C6​H4​CN→Ph3​PCH2​C6​H4​CN+Br−

Industrial Production Methods

On an industrial scale, the production of (4-Cyanobenzyl)(triphenyl)phosphonium bromide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time.

Chemical Reactions Analysis

Types of Reactions

(4-Cyanobenzyl)(triphenyl)phosphonium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group.

    Addition Reactions: The cyanobenzyl moiety can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Addition Reactions: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide yields the corresponding hydroxide derivative, while oxidation with hydrogen peroxide produces the corresponding oxide.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most notable applications of (4-cyanobenzyl)(triphenyl)phosphonium bromide is its role in anticancer research. The triphenylphosphonium (TPP) moiety is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential of these organelles. This property has been exploited to enhance the cytotoxicity of various compounds against cancer cells.

  • Mechanism of Action : TPP derivatives, including (4-cyanobenzyl)(triphenyl)phosphonium bromide, induce mitochondrial depolarization and permeability transition, leading to apoptosis in cancer cells. Studies indicate that these compounds can effectively inhibit cell growth and induce cell death in several human cancer cell lines, including colon, melanoma, prostate, and breast cancer cells .

Molecular Biology

2.1 Mitochondrial Targeting

The ability of (4-cyanobenzyl)(triphenyl)phosphonium bromide to target mitochondria makes it a valuable tool in molecular biology for studying mitochondrial function and dynamics.

  • Applications as Probes : The compound can be used as a mitochondrial probe to investigate mitochondrial membrane potential and function. Its accumulation in mitochondria allows researchers to monitor changes in mitochondrial health and activity under various experimental conditions .

Materials Science

3.1 Photonic Applications

Research has also explored the use of TPP derivatives in photonic applications due to their optical properties.

  • Continuous-Wave Raman Lasers : TPP compounds have been investigated for their potential use in continuous-wave Raman lasers. Their ability to enhance light-matter interactions can lead to improved performance in laser systems .
  • Scintillators and White Light Emitting Diodes (WLEDs) : The unique structural characteristics of (4-cyanobenzyl)(triphenyl)phosphonium bromide make it suitable for incorporation into scintillator materials and WLEDs, contributing to advancements in lighting and detection technologies .

Synthesis and Characterization

4.1 Synthesis Methods

The synthesis of (4-cyanobenzyl)(triphenyl)phosphonium bromide typically involves the reaction of triphenylphosphine with 4-cyanobenzyl chloride or a similar precursor under appropriate conditions.

  • Characterization Techniques : Characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity .

Anticancer Studies

A study conducted on TPP derivatives demonstrated that the introduction of the TPP moiety significantly enhanced the cytotoxic effects of natural compounds against various cancer cell lines. The study highlighted that compounds with shorter linkers exhibited greater selectivity towards cancer cells compared to normal cells .

Mitochondrial Function Probes

Research utilizing TPP-based compounds as mitochondrial probes has revealed critical insights into mitochondrial dysfunction associated with diseases such as cancer and neurodegeneration. These studies underscore the importance of mitochondrial targeting for therapeutic development .

Mechanism of Action

The mechanism by which (4-Cyanobenzyl)(triphenyl)phosphonium bromide exerts its effects involves the interaction of the phosphonium group with biological membranes. The positively charged phosphonium ion facilitates the compound’s uptake into cells, particularly into mitochondria. Once inside the mitochondria, it can affect various biochemical pathways, including those involved in energy production and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyanobenzyl)triphenylphosphonium chloride
  • (4-Methoxybenzyl)triphenylphosphonium bromide
  • (4-Nitrobenzyl)triphenylphosphonium bromide

Uniqueness

Compared to similar compounds, (4-Cyanobenzyl)(triphenyl)phosphonium bromide is unique due to the presence of the cyanobenzyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring strong electron-withdrawing groups. Additionally, its ability to target mitochondria sets it apart in biological and medical applications.

Biological Activity

(4-Cyanobenzyl)(triphenyl)phosphonium bromide, often abbreviated as CTPhBr, is a phosphonium compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and cancer therapy. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis of (4-Cyanobenzyl)(triphenyl)phosphonium Bromide

CTPhBr can be synthesized through various methods, typically involving the reaction of triphenylphosphine with 4-cyanobenzyl bromide. The general synthesis pathway is as follows:

  • Reagents : Triphenylphosphine and 4-cyanobenzyl bromide.
  • Solvent : Anhydrous solvents like acetonitrile or dichloromethane are commonly used.
  • Reaction Conditions : The mixture is stirred at room temperature or heated under reflux conditions to facilitate the reaction.

This compound can also be deprotonated by strong bases to generate a stabilized ylide, which can participate in various organic reactions such as Wittig reactions.

Antimicrobial Activity

CTPhBr exhibits antimicrobial properties, which are characteristic of many phosphonium compounds. The presence of the triphenyl group contributes to its lipophilicity, enhancing its ability to disrupt microbial membranes.

Cytotoxicity and Antiproliferative Effects

Research has shown that CTPhBr and related phosphonium compounds can induce cytotoxic effects in various cancer cell lines. For instance, studies involving triphenylphosphonium derivatives have demonstrated significant antiproliferative activity against human cancer cell lines such as A375 melanoma and HCT-116 colon cancer cells . The mechanism is believed to involve the disruption of mitochondrial function, leading to increased oxidative stress and subsequent apoptosis in cancer cells .

The biological activity of CTPhBr is closely linked to its interaction with mitochondria. Phosphonium compounds like CTPhBr are known to target the hyperpolarized mitochondrial membrane potential in cancer cells, which allows for selective accumulation within these organelles. This accumulation can lead to mitochondrial dysfunction, decreased ATP production, and ultimately cell death .

1. Mitochondria-Targeted Drug Delivery

A study highlighted the use of TPP-conjugated liposomes for targeted delivery of chemotherapeutic agents like doxorubicin into mitochondria. This approach significantly enhanced the cytotoxicity of the drug in HeLa cancer cells while reducing toxicity in non-cancerous cells .

2. Structure-Activity Relationship Studies

Research has indicated that the hydrophobicity of phosphonium compounds plays a crucial role in their biological activity. A series of studies demonstrated that increasing the hydrophobic character of TPP derivatives enhanced their ability to inhibit mitochondrial respiration and promote cell death in melanoma cells .

Data Summary

PropertyObservation
Antimicrobial ActivityEffective against various microbial strains
CytotoxicitySignificant against A375, HCT-116 cell lines
MechanismMitochondrial targeting leading to apoptosis
Synthesis MethodReaction of triphenylphosphine with 4-cyanobenzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.